molecular formula C15H21N3O2S B5784420 4-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-1-piperazinecarbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-1-piperazinecarbothioamide

Cat. No. B5784420
M. Wt: 307.4 g/mol
InChI Key: DLAGDHPOWIYYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-1-piperazinecarbothioamide, also known as benzylpiperazine-2-carbothioamide (BZPCT), is a synthetic compound that belongs to the class of piperazine derivatives. BZPCT has been widely studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of BZPCT is not fully understood, but it is believed to involve the modulation of the activity of dopamine and serotonin receptors. BZPCT has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are involved in the regulation of mood, motivation, and reward. BZPCT has also been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
BZPCT has been shown to produce various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anxiogenic-like effects. BZPCT has also been shown to produce rewarding effects, which may contribute to its potential for abuse.

Advantages and Limitations for Lab Experiments

BZPCT has several advantages for lab experiments, including its high purity, good yields, and well-established synthesis method. However, BZPCT also has several limitations, including its potential for abuse, which may require special handling and storage procedures.

Future Directions

There are several future directions for the study of BZPCT, including the development of new drugs targeting various diseases, the optimization of its pharmacological properties, and the investigation of its potential for abuse. In addition, more research is needed to fully understand the mechanism of action of BZPCT and its effects on the brain and behavior.

Synthesis Methods

The synthesis of BZPCT involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethylpiperazine to yield BZPCT. The synthesis of BZPCT has been optimized to yield high purity and good yields.

Scientific Research Applications

BZPCT has been investigated for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BZPCT has been studied for its ability to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward. In pharmacology, BZPCT has been investigated for its potential as a lead compound for the development of new drugs targeting various diseases, such as cancer, diabetes, and inflammation. In medicinal chemistry, BZPCT has been studied for its structure-activity relationship (SAR) to design new compounds with improved pharmacological properties.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-2-16-15(21)18-7-5-17(6-8-18)10-12-3-4-13-14(9-12)20-11-19-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAGDHPOWIYYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide

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